Clematichinenoside C

Description

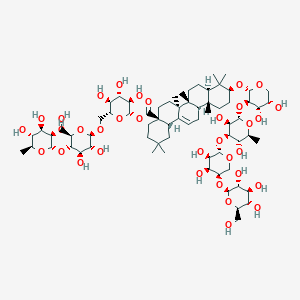

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H114O34/c1-26-38(74)44(80)49(85)59(94-26)101-54-32(22-72)97-57(52(88)47(54)83)92-24-33-42(78)46(82)51(87)61(99-33)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)100-63-56(40(76)30(73)23-91-63)103-62-53(89)55(39(75)27(2)95-62)102-58-48(84)43(79)34(25-93-58)98-60-50(86)45(81)41(77)31(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,67-,68+,69+,70-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIHWEMJSUDENE-AQQAMTNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H114O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clematichinenoside C: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside C is a triterpenoid saponin found in various species of the genus Clematis. This document provides an in-depth overview of its natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it explores the potential biological activities of this compound, drawing on evidence from related compounds and initial screenings. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound has been identified as a constituent of several plant species within the Clematis genus, which belongs to the Ranunculaceae family. The primary sources of this compound are the roots and rhizomes of these plants, which have a history of use in traditional medicine.

The distribution of this compound appears to be concentrated in, but not necessarily limited to, the following species:

-

Clematis manshurica Rupr. : The roots and rhizomes of this species are a well-documented source of this compound.[1] C. manshurica is native to regions of China, Korea, Mongolia, and the Russian Far East.

-

Clematis chinensis Osbeck : This species is another significant source of this compound and is widely used in traditional Chinese medicine.[2][3][4]

-

Clematis terniflora DC. : Research has also indicated the presence of this compound in this species.

While the presence of this compound has been confirmed in these species, the quantitative distribution can vary based on factors such as geographical location, harvest time, and the specific plant part analyzed.

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Family | Plant Part(s) | Geographical Distribution of Plant |

| Clematis manshurica Rupr. | Ranunculaceae | Roots and Rhizomes | China, Korea, Mongolia, Russian Far East |

| Clematis chinensis Osbeck | Ranunculaceae | Roots and Rhizomes | China |

| Clematis terniflora DC. | Ranunculaceae | Not specified in available literature | East Asia |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a general methodology for the extraction and preparative isolation of this compound from Clematis species, based on established procedures for saponin extraction from this genus.[1][5][6]

2.1.1. Extraction

-

Material Preparation : Air-dry the roots and rhizomes of the selected Clematis species and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered plant material with 50% ethanol (the ratio of solvent to plant material is typically 8:1 v/w).

-

Perform the extraction using ultrasonication (e.g., 40 kHz) for 60-90 minutes.

-

Repeat the extraction process 2-3 times to ensure maximum yield.

-

-

Filtration and Concentration :

-

Combine the ethanolic extracts and filter them to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

-

Liquid-Liquid Partitioning :

-

Suspend the concentrated aqueous extract in water.

-

Perform liquid-liquid partitioning with n-butanol saturated with water.

-

Collect the n-butanol fraction, which will contain the saponins.

-

-

Final Concentration : Concentrate the n-butanol extract to dryness under reduced pressure to obtain the crude saponin extract.

2.1.2. Isolation by Column Chromatography

-

Initial Fractionation :

-

Subject the crude saponin extract to column chromatography on a macroporous resin (e.g., AB-8).

-

Elute with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify the saponin-rich fractions.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Further purify the saponin-rich fractions using preparative reversed-phase HPLC.

-

Column : A C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase : A gradient of acetonitrile and water. The specific gradient will need to be optimized based on the separation of the target compound.

-

Detection : UV detection at a low wavelength (e.g., 203-210 nm) is suitable for saponins which lack a strong chromophore.

-

Collect the fractions corresponding to the peak of this compound.

-

-

Purity Confirmation : Analyze the purity of the isolated this compound using analytical HPLC-UV or LC-MS.

Quantification of this compound

The following HPLC-UV method is adapted from a validated procedure for the analysis of Clematichinenoside AR and its related impurities, including this compound.[6][7]

2.2.1. Chromatographic Conditions

-

Instrument : High-Performance Liquid Chromatography system with a UV detector.

-

Mobile Phase :

-

Flow Rate : 1.0 mL/min.[7]

-

Column Temperature : 30°C.[7]

-

Detection Wavelength : 203 nm.[7]

-

Injection Volume : 20 µL.[7]

2.2.2. Standard and Sample Preparation

-

Standard Solution : Prepare a stock solution of purified this compound in a mixture of acetonitrile and water (30:70, v/v). Prepare a series of dilutions to create a calibration curve.

-

Sample Solution :

-

Accurately weigh the powdered plant material.

-

Extract the sample as described in the extraction protocol (Section 2.1.1).

-

Dissolve the dried extract in the mobile phase at a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

2.2.3. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Calculate the concentration of this compound in the sample extract based on the peak area obtained from the sample chromatogram and the calibration curve.

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of this compound are limited, preliminary research and the activities of structurally similar compounds, such as Clematichinenoside AR, provide valuable insights into its potential pharmacological effects.

Cytotoxic Activity

This compound has been screened for its inhibitory activities against human colorectal cancer cell lines HCT-116 and HT-29.[1] Although specific IC50 values are not yet widely published, this initial screening suggests a potential role for this compound in cancer research.

Potential Anti-inflammatory and Anti-arthritic Effects (Inferred from Clematichinenoside AR)

Clematichinenoside AR, a closely related saponin, has demonstrated significant anti-inflammatory and anti-arthritic properties. It is believed to exert these effects through the modulation of key signaling pathways. Given the structural similarity, it is plausible that this compound may share some of these mechanisms of action.

3.2.1. Inhibition of Pro-inflammatory Cytokines

Clematichinenoside AR has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory diseases such as rheumatoid arthritis.

3.2.2. Modulation of the NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of inflammatory genes. It is hypothesized that triterpenoid saponins from Clematis species, including this compound, may exert their anti-inflammatory effects through the modulation of these pathways.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflows

The process of investigating this compound, from its natural source to the evaluation of its biological activity, can be summarized in the following workflow.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a promising natural product with potential applications in pharmacology and drug development. Its presence in several Clematis species, which have a history of use in traditional medicine, warrants further investigation. The methodologies outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, which are essential steps for its further study. While direct evidence for its biological activities is still emerging, preliminary data and the known effects of related compounds suggest that this compound may possess valuable cytotoxic and anti-inflammatory properties. Future research should focus on elucidating the specific mechanisms of action of this compound and exploring its therapeutic potential in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 3. Triterpenoid saponins from Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102327335A - Method for extracting total saponins from clematis root - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Isolation and Purification of Clematichinenoside C from Clematis chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative method for the isolation and purification of Clematichinenoside C, a triterpenoid saponin, from the roots of Clematis chinensis. The methodologies outlined herein are based on established protocols for the extraction and purification of saponins from Clematis species. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Clematis chinensis Osbeck, a member of the Ranunculaceae family, is a traditional Chinese medicine cataloged as "Wei Ling Xian." Its roots are known to be rich in various bioactive compounds, particularly triterpenoid saponins.[1] These saponins, including this compound, have garnered interest for their potential pharmacological activities, such as anti-inflammatory effects.[2][3] The isolation and purification of these individual saponins are crucial for detailed structural elucidation, pharmacological evaluation, and the development of potential therapeutic agents.

This guide presents a multi-step strategy for obtaining high-purity this compound, commencing with the preparation of the plant material, followed by extraction, solvent partitioning, and a series of chromatographic separations.

Experimental Protocols

The following protocols describe a plausible and efficient workflow for the isolation and purification of this compound.

Disclaimer: The following is a representative method synthesized from published protocols for total saponins and related compounds from Clematis species, due to the absence of a single, detailed public-domain protocol specifically for this compound.

Plant Material and Pre-treatment

Fresh roots of Clematis chinensis are collected, washed, and dried. The dried roots are then pulverized into a coarse powder (approximately 20 mesh) to increase the surface area for efficient extraction.

Extraction of Total Saponins

A method based on ultrasonic-assisted extraction is employed to obtain the crude saponin extract.[4]

-

Primary Extraction: The powdered Clematis chinensis root (5 kg) is macerated in 40 L of 40% ethanol. The mixture undergoes ultrasonic extraction at a frequency of 20 kHz for 90 minutes.[4] The extract is then filtered to separate the liquid from the solid plant material.

-

Secondary and Tertiary Extractions: The remaining plant residue is re-extracted twice more, each time with 20 L of 40% ethanol and sonication for 30 minutes to ensure exhaustive extraction.[4]

-

Pooling and Concentration: The filtrates from all three extractions are combined. The pooled extract is then concentrated under reduced pressure to remove ethanol.

Fractionation of Crude Extract

The concentrated, ethanol-free extract is subjected to liquid-liquid partitioning to separate saponins from other constituents.

-

Solvent Partitioning: The aqueous concentrate is partitioned three times with an equal volume of water-saturated n-butanol.[4]

-

Collection of Saponin-Rich Fraction: The n-butanol layers are combined, as triterpenoid saponins preferentially partition into this phase.

-

Drying: The n-butanol fraction is concentrated to dryness under vacuum to yield the crude total saponin powder.[4]

Chromatographic Purification

A multi-step chromatographic process is required to isolate this compound from the complex mixture of total saponins.

-

Column Preparation: A column is packed with a suitable macroporous resin (e.g., NKA-9) and equilibrated with deionized water.[5]

-

Sample Loading: The crude total saponin powder is dissolved in a minimal amount of water and loaded onto the column.

-

Elution: The column is first washed with deionized water to remove sugars and other polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the saponins.[5] Fractions are collected at each step.

-

Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Fractions with a high concentration of the target compound are pooled and concentrated.

The enriched fraction is subjected to preparative HPLC for final purification. The conditions are adapted from methods used for similar compounds like Clematichinenoside AR.[6]

-

Column: Agilent octadecylsilane (ODS) bonded silica gel column (e.g., TC-C18).[6][7]

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical program might be: 30% B for 5 min, 30-35% B over 7 min, 35-60% B over 5 min, and holding at 60% B for 3 min.[6]

-

Flow Rate: Optimized for the preparative column, typically in the range of 15-20 mL/min.

-

Detection: UV detection at 203 nm, as saponins often lack a strong chromophore and absorb at lower wavelengths.[6]

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated under reduced pressure. The resulting solution is then lyophilized to obtain the purified, solid this compound.

Data Presentation

Purification Summary

The following table summarizes the hypothetical yield and purity at each stage of the isolation process.

| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |

| Extraction & Fractionation | 5 kg Powdered Root | Crude Total Saponins | 1.6% (of root) | ~91.5% (Total Saponins)[4] |

| Macroporous Resin CC | Crude Total Saponins | Enriched Fraction | 20% (of crude saponins) | ~60-70% |

| Preparative HPLC | Enriched Fraction | Purified this compound | 5% (of enriched fraction) | >98% |

Physicochemical and Spectroscopic Data

The identity and purity of the final product are confirmed through spectroscopic analysis.

| Property | Value / Method |

| Molecular Formula | C70H114O34 |

| Molecular Weight | 1499.6 g/mol |

| Appearance | White amorphous powder |

| Identification Methods | Mass Spectrometry (MS), ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC)[8][9] |

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound.

Caption: Experimental workflow for this compound isolation.

Conclusion

The described methodology provides a robust framework for the successful isolation and purification of this compound from Clematis chinensis. The combination of ultrasonic-assisted extraction, solvent partitioning, and multi-step chromatography is effective for obtaining the target saponin at a high degree of purity. This purified compound can then be used for definitive structural analysis and in-depth pharmacological studies, paving the way for potential applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the metabolites of anti-inflammatory compound clematichinenoside AR in rat intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new utilization of saponins from the root of Clematis chinensis Osbeck: Hypouricemia effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102327335A - Method for extracting total saponins from clematis root - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triterpenoid saponins from Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpene saponins from the roots of Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three new triterpene saponins from Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Clematichinenoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside C is a complex triterpenoid saponin isolated from the stems of Clematis parviloba. As a member of the oleanane-type saponin family, it possesses a multifaceted chemical architecture that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed summaries of its spectroscopic data, a generalized experimental protocol for its isolation and structural elucidation, and a discussion of the potential, though currently unconfirmed, signaling pathways it may influence based on related compounds.

Chemical Structure

This compound is characterized by a pentacyclic triterpenoid aglycone core, specifically an oleanane skeleton, to which a complex oligosaccharide chain is attached. The full chemical structure, as elucidated by spectroscopic methods, reveals a highly glycosylated molecule.

The IUPAC name for this compound is [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate. Its molecular formula is C70H114O34.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through the use of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties.

Table 1: ¹³C NMR Chemical Shift Data for this compound (Aglycone Moiety) (Note: Specific data from the primary literature was not available. This table presents typical chemical shift ranges for an oleanane-type triterpenoid saponin aglycone for illustrative purposes.)

| Carbon No. | Chemical Shift (δ, ppm) Range |

| 1 | 38.0 - 39.0 |

| 2 | 26.0 - 27.0 |

| 3 | 88.0 - 90.0 |

| 4 | 39.0 - 40.0 |

| 5 | 55.0 - 56.0 |

| ... | ... |

| 28 | 179.0 - 181.0 |

| 29 | 32.0 - 33.0 |

| 30 | 23.0 - 24.0 |

Table 2: ¹H NMR Chemical Shift Data for this compound (Aglycone Moiety) (Note: Specific data from the primary literature was not available. This table presents typical chemical shift ranges for an oleanane-type triterpenoid saponin aglycone for illustrative purposes.)

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| H-3 | 3.20 - 3.40 | dd |

| H-12 | 5.20 - 5.40 | t |

| H-18 | 2.80 - 3.00 | dd |

| ... | ... | ... |

Table 3: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound (Note: Specific data from the primary literature was not available. This table presents a generalized representation of the types of sugars and their anomeric signals.)

| Sugar Unit | Anomeric Proton (δH, ppm, J in Hz) | Anomeric Carbon (δC, ppm) |

| Terminal Rhamnose | 4.80 - 5.20 (d, ~1.5) | 101.0 - 102.0 |

| Inner Glucose | 4.40 - 4.60 (d, ~7.8) | 104.0 - 106.0 |

| Arabinose | 4.30 - 4.50 (d, ~7.0) | 108.0 - 110.0 |

| ... | ... | ... |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers within both the aglycone and the sugar moieties. The relative and absolute configurations of these centers are crucial for the molecule's three-dimensional shape and biological activity.

The stereochemistry of the oleanane aglycone is consistent with that of other naturally occurring oleanane-type triterpenoids. The configurations of the sugar units and their glycosidic linkages are determined through a combination of techniques:

-

Coupling Constants (J-values): The magnitude of the coupling constants between anomeric protons and adjacent protons in the ¹H NMR spectrum provides information about their dihedral angles, which in turn helps to determine the α or β configuration of the glycosidic bonds.

-

NOESY/ROESY NMR: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify through-space correlations between protons, which helps to establish the spatial relationships between the sugar units and the aglycone, as well as between the individual sugar residues.

-

Acid Hydrolysis and Derivatization: Cleavage of the glycosidic bonds through acid hydrolysis releases the individual monosaccharides. These can then be derivatized and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) and compared with authentic standards to determine their absolute configuration (D or L).

Experimental Protocols

While the specific experimental details for the isolation and characterization of this compound are detailed in the primary literature by Yan et al. (2009), a generalized protocol for the isolation and analysis of triterpenoid saponins from plant material is provided below.

4.1. General Isolation Procedure

-

Extraction: Dried and powdered plant material (e.g., stems of Clematis parviloba) is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques for the purification of individual saponins. This may include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or reversed-phase (C18) silica gel as the stationary phase with gradient elution systems.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

-

4.2. Structural Elucidation

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the purified compound.

-

NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., pyridine-d5 or methanol-d4), and a comprehensive set of NMR spectra are acquired, including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY.

-

Acid Hydrolysis for Sugar Analysis: A small amount of the purified saponin is hydrolyzed with an acid (e.g., 2M HCl) to cleave the glycosidic bonds. The resulting monosaccharides are then analyzed as described in the stereochemistry section.

Potential Signaling Pathways

To date, there are no specific studies detailing the signaling pathways directly modulated by this compound. However, research on the structurally related triterpenoid saponin, Clematichinenoside AR, has provided insights into potential biological activities. Studies have shown that Clematichinenoside AR can exert anti-inflammatory effects in the context of rheumatoid arthritis by modulating the PI3K/Akt and HIF-1α/VEGFA/ANG2 signaling pathways. Given the structural similarities, it is plausible that this compound may exhibit similar biological activities and interact with related signaling cascades. Further research is required to confirm these potential effects.

Conclusion

This compound is a structurally complex oleanane-type triterpenoid saponin with a significant degree of glycosylation. Its complete structural and stereochemical elucidation relies on a combination of advanced spectroscopic and chemical methods. While its specific biological activities and interactions with cellular signaling pathways remain to be fully investigated, the known effects of related compounds suggest that it may hold potential as a bioactive molecule. This guide provides a foundational understanding for researchers and professionals interested in the further exploration and potential development of this compound.

An In-depth Technical Guide to Clematichinenoside C and its Closely Related Saponins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside C is a naturally occurring triterpenoid saponin isolated from plants of the Clematis genus, notably Clematis chinensis. These compounds are of significant interest to the scientific community due to their potential therapeutic properties, particularly their anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and insights into its biological activities and mechanisms of action.

It is important to note that in much of the biological literature, the term "Clematichinenoside AR" (also referred to as AR-6) is used to describe a principal anti-inflammatory saponin from Clematis chinensis. While structurally related, this compound and Clematichinenoside AR are distinct molecules with different molecular formulas and weights. This guide will specify which compound is being referred to, but will heavily feature data on Clematichinenoside AR due to the greater availability of biological studies.

Physical and Chemical Properties

A clear distinction must be made between this compound and the more extensively studied Clematichinenoside AR. The available data for both are presented below.

This compound

| Property | Value | Source |

| Molecular Formula | C₇₀H₁₁₄O₃₄ | PubChem |

| Molecular Weight | 1499.6 g/mol | PubChem |

| CAS Number | 177912-24-2 | PubChem |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Optical Rotation | Not specified | - |

| Solubility | Soluble in DMSO | AOBIOUS |

| Spectral Data (¹H-NMR, ¹³C-NMR, IR, UV) | Not readily available in public databases | - |

Clematichinenoside AR

| Property | Value | Source |

| Molecular Formula | C₈₂H₁₃₄O₄₃ | TCM Standard Database |

| Molecular Weight | 1807.90 g/mol | TCM Standard Database |

| CAS Number | 761425-93-8 | TCM Standard Database |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Optical Rotation | Not specified | - |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | MedChemExpress |

| Spectral Data (¹H-NMR, ¹³C-NMR, IR, UV) | Characterized in various research papers, but consolidated public data is scarce | Various Scientific Publications |

Experimental Protocols

Isolation and Purification of Saponins from Clematis chinensis

The following is a general protocol for the extraction and isolation of total saponins from the roots of Clematis chinensis, which can be adapted for the specific isolation of this compound.

Workflow for Saponin Extraction and Isolation

Caption: General workflow for the extraction and isolation of total saponins.

Detailed Methodology:

-

Preparation of Plant Material: The dried roots of Clematis chinensis are pulverized into a fine powder.

-

Extraction: The powdered material is subjected to ultrasonic extraction with 4-8 times its volume of 40-70% ethanol for 30-90 minutes. This process is typically repeated 2-3 times to ensure maximum yield.[1]

-

Filtration and Concentration: The combined ethanolic extracts are filtered. The filtrate is then processed through an ultrafiltration system followed by nanofiltration to concentrate the saponin fraction.[1]

-

Decolorization: The concentrated solution is refluxed with activated carbon to remove pigments and other impurities.[1]

-

Solvent Partitioning: After removing the activated carbon by filtration, the solution is concentrated to remove ethanol. The aqueous concentrate is then subjected to liquid-liquid extraction with water-saturated n-butanol. The saponins will partition into the n-butanol layer.[1]

-

Final Purification: The n-butanol extract is concentrated under reduced pressure and then dried to yield the total saponins.[1] Further purification to isolate individual saponins like this compound would require chromatographic techniques such as column chromatography on silica gel, Sephadex LH-20, or preparative HPLC.

In Vivo Anti-Inflammatory Activity Assay (Collagen-Induced Arthritis Model)

This protocol describes the evaluation of the anti-arthritic effects of Clematichinenoside AR in a rat model of rheumatoid arthritis.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

Caption: Workflow for evaluating anti-arthritic effects in a CIA rat model.

Detailed Methodology:

-

Induction of Arthritis: Collagen-induced arthritis (CIA) is induced in rats by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.[2][3]

-

Treatment: Following the onset of arthritis, rats are orally administered with Clematichinenoside AR at various dosages (e.g., 8, 16, and 32 mg/kg) daily for a specified period.[2][3]

-

Assessment of Arthritis: The severity of arthritis is monitored by measuring paw swelling and calculating an arthritis index based on erythema and swelling of the joints.[2][3]

-

Histopathological Analysis: At the end of the treatment period, synovial tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[2][3]

-

Immunohistochemistry: The expression of key inflammatory proteins such as TNF-α, PI3K, and phosphorylated Akt (p-Akt) in the synovial tissue is evaluated by immunohistochemistry.[2][3]

-

RT-PCR Analysis: The mRNA expression levels of TNF-α, PI3K, and Akt in the synovium are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[2][3]

Biological Activities and Signaling Pathways

The anti-inflammatory properties of Clematichinenoside AR have been investigated in the context of rheumatoid arthritis, revealing its modulatory effects on key signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

Clematichinenoside AR has been shown to exert its anti-arthritic effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[2][3] This pathway is crucial in regulating inflammation and cell survival. By downregulating the expression and phosphorylation of PI3K and Akt, Clematichinenoside AR can reduce the production of pro-inflammatory cytokines like TNF-α.[2][3]

Caption: Clematichinenoside AR inhibits the PI3K/Akt pathway.

Modulation of the HIF-1α/VEGFA/ANG2 Axis

Recent studies have indicated that Clematichinenoside AR can also alleviate rheumatoid arthritis by inhibiting synovial angiogenesis through the hypoxia-inducible factor-1α (HIF-1α)/vascular endothelial growth factor A (VEGFA)/angiopoietin-2 (ANG2) axis.[4] In the inflammatory microenvironment of the synovium, HIF-1α is a key regulator of angiogenesis. Clematichinenoside AR has been shown to have a strong binding affinity for HIF-1α, thereby inhibiting its activity and the downstream expression of VEGFA and ANG2, which are critical for new blood vessel formation.[4]

References

- 1. CN102327335A - Method for extracting total saponins from clematis root - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Clematichinenoside C: A Technical Whitepaper on its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside C, also referred to as Clematichinenoside AR (C-AR) or AR-6, is a triterpenoid saponin isolated from the roots of Clematis manshurica and Clematis chinensis. These plants have a history of use in traditional medicine for the treatment of inflammatory conditions, particularly arthritis.[1][2][3][4] Modern pharmacological research has begun to elucidate the specific molecular mechanisms by which this compound exerts its anti-inflammatory effects, revealing a multi-pronged approach that targets key signaling pathways implicated in the pathogenesis of inflammatory diseases.

This technical guide provides an in-depth overview of the core mechanisms of action of this compound in inflammatory diseases, with a focus on its effects on the NLRP3 inflammasome, PI3K/Akt and MAPK signaling pathways, and angiogenesis. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural compound.

Core Mechanisms of Action

This compound mitigates inflammation through the modulation of several critical intracellular signaling cascades. Its efficacy in preclinical models of rheumatoid arthritis (RA) is attributed to its ability to interfere with pro-inflammatory cytokine production, inhibit destructive enzymatic processes, and suppress aberrant cell signaling and angiogenesis in inflamed tissues.

Inhibition of the NLRP3 Inflammasome Pathway

A key mechanism of this compound is its ability to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[4]

In the context of rheumatoid arthritis, hypoxic conditions in the synovium lead to the accumulation of succinate.[4] Succinate, in turn, stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), which promotes the transcription of NLRP3 inflammasome components.[4] this compound has been shown to inhibit succinate dehydrogenase (SDH) activity, thereby reducing succinate accumulation and subsequently downregulating HIF-1α and NLRP3 inflammasome activation.[4] This leads to a decrease in the maturation and secretion of IL-1β, a potent inflammatory mediator in RA.[4]

Suppression of PI3K/Akt and MAPK Signaling Pathways

This compound has been demonstrated to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to inflammatory responses, cell proliferation, and survival.

In the context of RA, tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that activates these pathways.[5] Studies have shown that this compound significantly reduces the expression of TNF-α.[5] Furthermore, it inhibits the phosphorylation of key downstream effectors in these pathways. Specifically, it has been observed to decrease the phosphorylation of Akt, as well as the p38 and extracellular signal-regulated kinase (ERK) components of the MAPK pathway.[5][6] The suppression of c-Jun N-terminal kinase (JNK) phosphorylation has also been reported.[6] By inhibiting these pathways, this compound can reduce the production of inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and matrix metalloproteinase-1 (MMP-1).[6]

Inhibition of Angiogenesis via the HIF-1α/VEGFA/ANG2 Axis

Chronic inflammation in rheumatoid arthritis promotes synovial angiogenesis, the formation of new blood vessels, which contributes to pannus formation and joint destruction. This compound has been found to inhibit this process by targeting the HIF-1α/Vascular Endothelial Growth Factor A (VEGFA)/Angiopoietin-2 (ANG2) axis.[7][8]

As mentioned earlier, this compound downregulates HIF-1α.[4] HIF-1α is a key transcription factor that upregulates the expression of pro-angiogenic factors, including VEGFA.[7][8] By inhibiting HIF-1α, this compound reduces the expression of VEGFA and its receptor VEGFR2, as well as ANG2, another important factor in angiogenesis.[7] This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing synovial angiogenesis.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various preclinical studies.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators in MH7A Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes

| Parameter | Stimulus | This compound Concentration (µM) | Effect | Reference |

| IL-6 Secretion | rhTNF-α (10 ng/mL) | 1, 10, 100 | Dose-dependent decrease | [6] |

| IL-8 Secretion | rhTNF-α (10 ng/mL) | 1, 10, 100 | Dose-dependent decrease | [6] |

| MMP-1 Production | rhTNF-α (10 ng/mL) | 1, 10, 100 | Dose-dependent attenuation | [6] |

Table 2: In Vivo Effects of this compound in a Rat Model of Collagen-Induced Arthritis

| Parameter | This compound Dosage (mg/kg, intragastric) | Observation | p-value | Reference |

| Paw Swelling | 8, 16, 32 | Dose-dependent suppression | < 0.01 (for 32 mg/kg) | [5] |

| Body Weight Loss | 8, 16, 32 | Inhibition of weight loss | < 0.01 (for 32 mg/kg) | [5] |

| TNF-α Expression (synovium) | 8, 16, 32 | Significant reduction | < 0.01 | [5] |

| PI3K Expression (synovium) | 8, 16, 32 | Significant reduction | < 0.01 | [5] |

| p-Akt Expression (synovium) | 8, 16, 32 | Significant reduction | < 0.01 | [5] |

Table 3: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Parameter | Value | Reference |

| Tmax (h) | 1.5 ± 0.5 | |

| Cmax (ng/mL) | 15.8 ± 3.7 | |

| AUC(0-t) (ng·h/mL) | 134.2 ± 28.6 | |

| t1/2 (h) | 4.2 ± 1.1 |

Experimental Protocols

In Vitro Anti-Inflammatory Assay using MH7A Cells

Methodology:

-

Cell Culture: Human rheumatoid arthritis fibroblast-like synoviocyte cell line MH7A is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) and pre-incubated for 2 hours. Subsequently, recombinant human TNF-α (rhTNF-α) is added to a final concentration of 10 ng/mL to induce an inflammatory response.

-

Incubation: The cells are incubated for an additional 24 hours.

-

Analysis: The cell culture supernatants are collected, and the concentrations of IL-6, IL-8, and MMP-1 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Collagen-Induced Arthritis (CIA) Rat Model

Methodology:

-

Animals: Male Wistar rats are used for the study.

-

Induction of Arthritis: On day 0, rats are immunized with an emulsion of bovine type II collagen and Freund's incomplete adjuvant at the base of the tail. A booster immunization is given on day 7.

-

Treatment: From day 19 to day 28 after the primary immunization, rats are treated daily with intragastric administration of this compound at doses of 8, 16, and 32 mg/kg.

-

Assessment of Arthritis: The severity of arthritis is monitored regularly by measuring paw swelling with a caliper and assigning an arthritis score based on the degree of erythema and edema. Body weight is also recorded.

-

Endpoint Analysis: On day 28, the animals are euthanized, and the synovial tissues are collected for histopathological examination and immunohistochemical analysis of inflammatory markers such as TNF-α, PI3K, and p-Akt.

Conclusion

This compound demonstrates significant anti-inflammatory activity through a multi-target mechanism of action. Its ability to inhibit the NLRP3 inflammasome, suppress the PI3K/Akt and MAPK signaling pathways, and reduce angiogenesis highlights its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. The quantitative data from preclinical studies provide a strong foundation for its further development. The detailed experimental protocols outlined in this guide offer a basis for future research into the pharmacological properties of this promising natural compound. Further investigation, including clinical trials, is warranted to fully evaluate the therapeutic potential of this compound in human inflammatory diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Succinate/NLRP3 Inflammasome Induces Synovial Fibroblast Activation: Therapeutical Effects of Clematichinenoside AR on Arthritis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary In Vitro Studies on the Bioactivity of Clematichinenoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside C, also referred to as Clematichinenoside AR (AR) or CAR, is a triterpenoid saponin isolated from the roots of Clematis chinensis Osbeck. This natural compound has garnered significant scientific interest for its diverse pharmacological activities demonstrated in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current in vitro research on this compound, focusing on its anti-inflammatory, neuroprotective, and anti-proliferative bioactivities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Anti-inflammatory and Cytoprotective Effects

| Cell Line | Model/Stimulant | Assay | Concentration of this compound | Observed Effect | Citation(s) |

| MH7A (Human RA fibroblast-like synoviocytes) | rhTNF-α | ELISA | Not specified | Significantly decreased IL-6 and IL-8 secretion, and attenuated MMP-1 production. | [1] |

| L929 (Murine fibrosarcoma) | rhTNF-α/ActD | Not specified | Not specified | Attenuated the proliferation inhibition ratio and antagonized cytotoxicity. | [1] |

| H9c2 (Rat cardiomyocytes) | Hypoxia/Reoxygenation (H/R) | MTT Assay | 1, 10, 100 µM | Decreased the ratio of apoptosis. | [2] |

| RA-FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | IL-6/sIL-6R | Proliferation Assay | 150 and 300 µg/mL | Inhibited proliferation of IL-6/sIL-6R-stimulated synoviocytes. | [3] |

| MH7A | TNF-α | MTT Assay | 10, 30, 100, 300 µM | Dose-dependently inhibited cell viability. | [4] |

Table 2: Neuroprotective Effects

| Cell Line/Model | Model/Stimulant | Assay | Concentration of this compound | Observed Effect | Citation(s) |

| Primary cortical neurons | Oxygen-glucose deprivation/reperfusion (OGD/R) | Flow Cytometry, TUNEL assay | Not specified | Reduced the rate of apoptotic cells. | [5] |

Table 3: Anti-proliferative and Pro-apoptotic Effects

| Cell Line | Model/Stimulant | Assay | Concentration of this compound | Observed Effect | Citation(s) |

| RA-FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | Not specified | EdU-Hoechst, TUNEL, Flow Cytometry | Not specified | Inhibited proliferation, migration, and invasion, and promoted apoptosis. | [6] |

| MH7A | TNF-α | Flow Cytometry | 10, 30, 100, 300 µM | Dose-dependently induced cell apoptosis. | [4] |

| RA FLS | Not specified | MTT Assay | 62.5 µg/mL | Reached 50% inhibition of proliferation at 48h. | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the in vitro studies of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells (e.g., MH7A, H9c2) in a 96-well plate at a density of 5 x 105 cells/well and culture for 24 hours.[4]

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 30, 100, 300 µM) for the desired duration (e.g., 24, 48, or 72 hours).[2][4]

-

Add 20 µL of 0.5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]

-

Remove the supernatant and add 100-150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[2]

-

Measure the absorbance at a wavelength of 490 nm or 590 nm using a microplate reader.[2][4]

-

-

CCK-8 Assay:

-

Plate cells (e.g., H69, H82) at 1 x 104 cells per well in 96-well plates.[8]

-

Allow cells to adhere for 4 hours before adding serial concentrations of the test compound.[8]

-

Incubate for 72 hours.[8]

-

Add CCK-8 reagent and incubate for another 4 hours at 37°C.[8]

-

Measure the Optical Density (OD) at 450 nm.[8]

-

Apoptosis Assays

-

Annexin V-FITC/PI Staining by Flow Cytometry:

-

Culture cells (e.g., H9c2, MH7A) and treat with this compound.[2][4]

-

Harvest cells (approximately 1 x 106) and wash twice with cold PBS.[2]

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.[2]

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

-

TUNEL Assay:

-

Seed and treat cells on coverslips or in a suitable plate.

-

Fix the cells with a formaldehyde-based fixative.

-

Permeabilize the cells with a detergent-based solution.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the TUNEL-positive (apoptotic) cells using fluorescence microscopy.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, IL-8) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants (containing the secreted cytokines) and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Western Blotting

-

Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p38, p-ERK, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its bioactivities by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Caption: Neuroprotective signaling cascade activated by this compound.

Caption: General experimental workflow for apoptosis detection by flow cytometry.

Conclusion

The preliminary in vitro data strongly suggest that this compound is a promising bioactive compound with multi-target therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, neuronal survival, and cell proliferation warrants further investigation. Future studies should focus on elucidating the precise molecular interactions, conducting comprehensive dose-response analyses across a wider range of cell lines, and transitioning to in vivo models to validate these promising in vitro findings. This technical guide provides a solid foundation for researchers to build upon in the ongoing exploration of this compound as a potential therapeutic agent.

References

- 1. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A two-herb formula inhibits hyperproliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effect of avicularin on rheumatoid arthritis and its associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clematichinenoside Serves as a Neuroprotective Agent Against Ischemic Stroke: The Synergistic Action of ERK1/2 and cPKC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. ijbs.com [ijbs.com]

Clematichinenoside C: A Potential Modulator of the PI3K/Akt Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Clematichinenoside C is a triterpenoid saponin identified in plants of the Clematis genus, including Clematis chinensis.[1] While direct research on the specific biological activities of this compound is limited, evidence from structurally related compounds isolated from the same plant species, such as Clematichinenoside AR and AR-6, strongly suggests its potential as a modulator of critical cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a pivotal regulator of diverse cellular processes, including cell survival, growth, proliferation, and apoptosis. Its dysregulation is implicated in a multitude of diseases, notably cancer and inflammatory disorders.

This technical guide provides an in-depth overview of the potential role of this compound in modulating the PI3K/Akt signaling pathway, drawing upon the established mechanisms of its analogues, Clematichinenoside AR and AR-6. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds.

Quantitative Data on the Effects of Related Clematichinenosides

The following tables summarize quantitative data from studies on Clematichinenoside AR and AR-6, providing insights into their dose-dependent effects on inflammatory markers and signaling proteins.

Table 1: In Vivo Effects of Clematichinenoside AR-6 on PI3K/Akt Pathway Components in a Collagen-Induced Arthritis (CIA) Rat Model [2][3][4][5]

| Compound | Dosage (mg/kg) | Parameter Measured | Effect | Significance |

| Clematichinenoside AR-6 | 8, 16, 32 | PI3K mRNA expression in synovium | Dose-dependent decrease | p < 0.01 |

| Clematichinenoside AR-6 | 8, 16, 32 | p-Akt mRNA expression in synovium | Dose-dependent decrease | p < 0.01 |

| Clematichinenoside AR-6 | 8, 16, 32 | TNF-α mRNA expression in synovium | Dose-dependent decrease | p < 0.01 |

| Clematichinenoside AR-6 | 32 | Paw swelling in CIA rats | Significant suppression | p < 0.01 |

Table 2: In Vitro Effects of Clematichinenoside AR on Apoptosis and Related Proteins [6][7]

| Cell Line | Compound Concentration (µM) | Parameter Measured | Effect |

| H9c2 Cardiomyocytes | 1, 10, 100 | H/R-induced apoptosis | Dose-dependent decrease |

| H9c2 Cardiomyocytes | 1, 10, 100 | Caspase-3 expression | Dose-dependent decrease |

| H9c2 Cardiomyocytes | 1, 10, 100 | Bax expression | Dose-dependent decrease |

| H9c2 Cardiomyocytes | 1, 10, 100 | Bcl-2 expression | Dose-dependent increase |

| H9c2 Cardiomyocytes | 1, 10, 100 | Cytochrome c release | Dose-dependent inhibition |

Signaling Pathway Modulation

Clematichinenosides, as exemplified by AR-6, appear to exert their anti-inflammatory effects by downregulating the PI3K/Akt signaling pathway.[2][3] This pathway is often constitutively active in inflammatory conditions and cancer, promoting cell survival and proliferation. Inhibition of PI3K prevents the phosphorylation and activation of Akt. Deactivated Akt is unable to phosphorylate its downstream targets, which can include NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α.[2]

Caption: Potential mechanism of this compound on the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related Clematichinenosides, which can be adapted for studying this compound.

Western Blot Analysis for Protein Expression

This protocol is used to determine the expression levels of key proteins in the PI3K/Akt pathway, such as Akt, p-Akt, Bax, Bcl-2, and Caspase-3.

a. Cell Lysis:

-

Treat cells with this compound at desired concentrations for a specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Add radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

c. Gel Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caption: A typical workflow for Western Blot analysis.

Apoptosis Assay using Flow Cytometry

This method quantifies the extent of apoptosis induced by a compound.

a. Cell Treatment and Staining:

-

Seed cells in 6-well plates and treat with various concentrations of this compound.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

b. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

While direct experimental evidence for the role of this compound in modulating the PI3K/Akt signaling pathway is yet to be established, the substantial body of research on its analogues, Clematichinenoside AR and AR-6, provides a strong rationale for its investigation as a potential therapeutic agent. The data suggest that Clematichinenosides can effectively downregulate the PI3K/Akt pathway, leading to anti-inflammatory and pro-apoptotic effects.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. These studies should aim to:

-

Confirm the inhibitory effect of this compound on the PI3K/Akt pathway in various cell lines (e.g., cancer and inflammatory cells).

-

Determine the IC50 values for its effects on cell viability and key signaling molecules.

-

Elucidate the precise molecular interactions between this compound and components of the PI3K/Akt pathway.

-

Evaluate its efficacy and safety in preclinical animal models of diseases where the PI3K/Akt pathway is implicated.

The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics targeting the PI3K/Akt signaling cascade.

References

- 1. This compound | C70H114O34 | CID 49799271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Clematichinenoside (AR) Attenuates Hypoxia/Reoxygenation-Induced H9c2 Cardiomyocyte Apoptosis via a Mitochondria-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy of Clematis Species in the Ethnobotanical Treatment of Arthritis: A Scientific Investigation

An in-depth analysis for researchers and drug development professionals on the traditional use, phytochemical composition, and mechanisms of action of Clematis species in the context of arthritis and inflammatory joint diseases.

Introduction

The genus Clematis, encompassing over 300 species, has a rich history in traditional medicine systems worldwide for treating a variety of ailments. Notably, several species have been empirically used for conditions characterized by inflammation and pain, such as arthritis and rheumatism.[1][2][3][4] In Traditional Chinese Medicine, the root of Clematis chinensis (Wei Ling Xian) is a well-known remedy for "painful obstruction syndrome," which aligns with the symptoms of arthritis.[2][3][5] Similarly, in European folk medicine, species like Clematis vitalba have been applied to alleviate joint and muscle pain.[2][6] This guide provides a comprehensive technical overview of the ethnobotanical uses of Clematis for arthritis, supported by modern scientific validation of its anti-inflammatory and anti-arthritic properties. It delves into the phytochemical constituents, underlying molecular mechanisms, and detailed experimental protocols from key studies, offering a valuable resource for researchers in pharmacology and drug discovery.

Ethnobotanical Uses and Investigated Species

A variety of Clematis species have been traditionally employed for the management of arthritic and inflammatory conditions. The parts of the plant used, as well as the mode of preparation, vary according to regional practices.

| Species | Traditional Use for Arthritis/Inflammation | Part(s) Used |

| Clematis chinensis | Treatment of rheumatoid arthritis, joint pain, and inflammation.[2][3][5][7] | Root |

| Clematis vitalba | Used in folk remedies for rheumatism and joint pain.[2][6] | Aerial parts |

| Clematis orientalis | Traditionally used to cure rheumatism.[8] | Leaves, root, stem bark, flower |

| Clematis florida | Folk medicine for osteoarticular diseases. | Whole plant |

| Clematis mandshurica | Analgesic and anti-inflammatory agent in Asian traditional medicine. | Root |

| Clematis brachiata | Folk remedy for pain, fever, and inflammatory ailments.[9][10] | Leaf |

| Clematis simensis | Traditional use for inflammatory and nociceptive conditions. | Leaves |

| Clematis buchananiana | Used in the traditional medicinal system of Sikkim for various ailments.[11] | Not specified |

Phytochemical Constituents with Anti-Arthritic Potential

The therapeutic effects of Clematis species are attributed to a diverse array of bioactive phytochemicals. The primary classes of compounds that have been isolated and shown to possess anti-inflammatory and anti-arthritic properties include triterpenoid saponins, flavonoids, and alkaloids.[1][2][12]

| Phytochemical Class | Examples from Clematis Species | Reported Bioactivity |

| Triterpenoid Saponins | AR-6 (from C. chinensis)[8], Hederagenin (from C. ganpiniana) | Anti-inflammatory, chondroprotective[8][13] |

| Flavonoids | Isoorientin, Quercetin derivatives (from C. viticella)[14] | Anti-inflammatory, antioxidant[14] |

| C-glycosylflavones | Vitalboside (from C. vitalba)[6] | Anti-inflammatory, antinociceptive, antipyretic[6] |

| Phenolic Compounds | Caffeic acid, Ferulic acid, Oleanolic acid (from C. florida) | Anti-inflammatory, analgesic |

Scientific Validation: In Vitro and In Vivo Studies

Modern pharmacological research has substantiated many of the traditional claims regarding the anti-arthritic potential of Clematis species through various in vitro and in vivo experimental models.

In Vitro Anti-Inflammatory Activity

In vitro assays provide a foundational understanding of the direct anti-inflammatory effects of Clematis extracts and their isolated compounds.

| Clematis Species | Assay | Key Findings |

| C. chinensis | LPS-stimulated primary human chondrocytes | Dose-dependent inhibition of PGE2, MMP-3, and MMP-13 production.[13] |

| C. terniflora | LPS-induced RAW264.7 cells | Significant inhibition of NO and PGE2 release.[11] |

| C. viticella | LPS-stimulated macrophages | Reduction in NO and TNF-α release.[14] |

| C. buchananiana | HRBC membrane stabilization and protein denaturation | Effective inhibition of hemolysis and protein denaturation in a dose-dependent manner.[1] |

| C. orientalis | Inhibition of protein denaturation and HRBC membrane stabilization | Concentration-dependent and significant inhibition of protein denaturation and red blood cell membrane stabilization.[8] |

In Vivo Anti-Arthritic Efficacy

Animal models of arthritis are crucial for evaluating the systemic anti-inflammatory and disease-modifying effects of Clematis preparations.

| Clematis Species | Animal Model | Treatment and Dosage | Key Findings |

| C. chinensis | Collagen-Induced Arthritis (CIA) in rats | AR-6 (8, 16, 32 mg/kg, oral) for 7 days | Marked improvement in paw swelling and histopathological changes; significant reduction in serum TNF-α and IL-1β.[8] |

| C. orientalis | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Aqueous ethanol extract and fractions (200 mg/kg, oral) for 28 days | Significant reduction in paw volume, paw thickness, and arthritic score; suppression of IL-1β, TNF-α, IL-6, COX-2, and NF-κB expression.[15][16] |

| C. vitalba | Freund's complete adjuvant-induced arthritis in mice | Vitalboside (75 and 150 mg/kg, oral) | Potent and dose-dependent anti-inflammatory activity.[6] |

| C. florida | Adjuvant arthritis in rats | Topical application of high and low dose extract | Alleviation of toe swelling and amelioration of joint damage; reduction in serum IL-6, COX-2, TNF-α, IL-1β, and RF. |

| C. erecta | Carrageenan-induced paw edema in rats | Methanol extract and ethyl acetate fraction (400 mg/kg, oral) | Significant inhibition of paw edema (73.17% and 78.04% respectively).[4] |

| C. brachiata | Carrageenan and histamine-induced edema in rats | Aqueous extract (100, 200, 400 mg/kg, oral) | Significant reduction in paw edema volumes.[10] |

| C. simensis | Carrageenan-induced guinea pig paw edema | 80% methanol extract (400 and 800 mg/kg) | Significant anti-inflammatory activity. |

Molecular Mechanisms of Action

The anti-arthritic effects of Clematis species are mediated through the modulation of key inflammatory signaling pathways. The inhibition of pro-inflammatory cytokines and enzymes is a central mechanism.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Several studies have demonstrated that extracts from Clematis species can suppress the activation of this pathway. For instance, AR-6 from C. chinensis was found to inhibit the expression of NF-κB p65 subunits in the synovial membrane of rats with collagen-induced arthritis.[8] Similarly, extracts from C. orientalis suppressed NF-κB expression in a Freund's adjuvant-induced arthritis model.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Biomolecular evidence of anti-inflammatory effects by Clematis mandshurica Ruprecht root extract in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Natural Products in Rheumatoid Arthritis: Current Knowledge of Basic In Vitro and In Vivo Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. dovepress.com [dovepress.com]

- 6. Clematis vitalba L. aerial part exhibits potent anti-inflammatory, antinociceptive and antipyretic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of Clematis chinensis Osbeck extract(AR-6) may be associated with NF-κB, TNF-α, and COX-2 in collagen-induced arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Mechanism of Topical Application of Clematis Florida in the Treatment of Rheumatoid Arthritis through Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory, antinociceptive and antipyretic properties of the aqueous extract of Clematis brachiata leaf in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An in vivo and in vitro assessment of the anti-inflammatory, antinociceptive, and immunomodulatory activities of Clematis terniflora DC. extract, participation of aurantiamide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of in vitro anti-inflammatory potential of the methanolic extract Clematis buchaniana plant - The Pharmaceutical and Chemical Journal [tpcj.org]

- 13. Using 18F-FDG microPET imaging to measure the inhibitory effects of Clematis chinensis Osbeck on the pro-inflammatory and degradative mediators associated with inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. Inhibitory effects of Clematis orientalis aqueous ethanol extract and fractions on inflammatory markers in complete Freund's adjuvant-induced arthritis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Clematichinenoside C's effect on cytokine production in macrophages

An In-depth Technical Guide on the Effects of Clematichinenoside C on Cytokine Production in Macrophages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine production in macrophages. The information presented is synthesized from peer-reviewed scientific literature and is intended to be a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development. For the purpose of this guide, "this compound" will be used interchangeably with its frequently studied synonym, "Clematichinenoside AR" (AR or AR-6), as found in the cited literature.

This compound, a triterpenoid saponin extracted from the roots of Clematis chinensis, has demonstrated significant anti-inflammatory properties. A key aspect of its mechanism of action involves the modulation of cytokine production in macrophages, which are pivotal cells in the innate immune system and play a central role in the inflammatory response.

Data Presentation: Quantitative Effects on Cytokine Production

The following tables summarize the quantitative data from studies investigating the effects of this compound on the production of various cytokines in macrophages and related cell lines.

Table 1: Effect of Clematichinenoside AR on Pro-inflammatory Cytokine Secretion in rhTNF-α-Stimulated MH7A Cells

| Cytokine | Treatment | Concentration | Result |

| IL-6 | rhTNF-α + AR | Not Specified | Significant decrease in secretion |

| IL-8 | rhTNF-α + AR | Not Specified | Significant decrease in secretion |

Source: Adapted from research on human rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells, which share inflammatory pathways with macrophages.[1]

Table 2: Association of Clematichinenoside AR-6 with Inflammatory Mediators in Macrophages

| Mediator | Effect of AR-6 | Context |

| TNF-α | Inhibition | Peritoneal macrophages |

| NO | Inhibition | Peritoneal macrophages |

| COX-2 | Association with anti-inflammatory effects | In vivo and in vitro models |

Source: Based on studies on the anti-arthritic effects of AR-6.[2]

Experimental Protocols

This section details the methodologies employed in the cited research to investigate the effects of this compound on macrophages.

Cell Culture and Treatment

-

Cell Line: RAW264.7, a murine macrophage cell line, is commonly used.[3]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: To induce an inflammatory response, macrophages are often stimulated with lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL).[3][4]

-

Treatment: this compound (AR) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified period before or concurrently with the inflammatory stimulus.

Cytokine Production Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in cell culture supernatants.[3]

-

Procedure:

-

Cell culture supernatants are collected after treatment with this compound and/or an inflammatory stimulus.

-

The supernatants are added to 96-well plates pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, which is converted by the enzyme to produce a colored product.

-

The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).[3]

-

Procedure:

-

Macrophages are lysed, and total protein is extracted.

-

Protein concentration is determined using a method such as the Bradford assay.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-